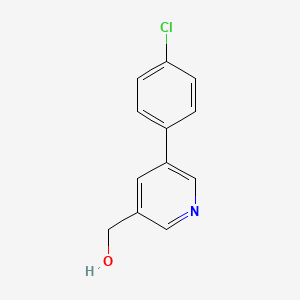

(5-(4-Chlorophenyl)pyridin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[5-(4-chlorophenyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIWYVUMTWNLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647004 | |

| Record name | [5-(4-Chlorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887974-02-9 | |

| Record name | 5-(4-Chlorophenyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887974-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(4-Chlorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 4 Chlorophenyl Pyridin 3 Yl Methanol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of (5-(4-Chlorophenyl)pyridin-3-yl)methanol reveals two primary disconnection points that inform the design of plausible synthetic routes. The first key disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the 4-chlorophenyl group. This suggests a cross-coupling reaction, a cornerstone of modern organic synthesis, as a viable forward synthetic step. The precursors for this approach would be a 5-substituted-3-pyridinemethanol derivative and a 4-chlorophenyl organometallic or boronic acid species.

A second logical disconnection occurs at the carbon-oxygen bond of the methanol (B129727) functional group. This points towards a reduction of a more oxidized precursor at the 3-position of the pyridine ring, such as a carboxylic acid, ester, or aldehyde. This strategy allows for the initial construction of the 5-(4-chlorophenyl)pyridine core followed by the final functional group transformation. These two key disconnections form the basis for the synthetic methodologies discussed in the subsequent sections.

Classical and Modern Synthetic Routes

The synthesis of this compound can be achieved through several classical and modern synthetic methodologies, primarily leveraging palladium-catalyzed cross-coupling reactions and reductive transformations of functionalized pyridine precursors.

Palladium-Catalyzed Cross-Coupling Approaches

A prevalent and highly efficient method for the formation of the C-C bond between the pyridine and chlorophenyl rings is the Suzuki-Miyaura cross-coupling reaction. This approach typically involves the reaction of a halogenated pyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base.

One plausible route begins with a 3,5-dihalopyridine, such as 3,5-dibromopyridine. A selective Suzuki-Miyaura coupling at the 5-position with 4-chlorophenylboronic acid would yield 3-bromo-5-(4-chlorophenyl)pyridine. Subsequent functionalization at the 3-position, for instance, through another cross-coupling reaction to introduce a hydroxymethyl group or a precursor that can be converted to it, would lead to the target molecule.

Alternatively, a more direct approach involves the Suzuki-Miyaura coupling of a pyridine derivative that already contains the hydroxymethyl or a protected hydroxymethyl group at the 3-position. For example, coupling (5-bromopyridin-3-yl)methanol with 4-chlorophenylboronic acid under palladium catalysis would directly afford this compound.

Organometallic Reactions in Pyridine Synthesis

Modern synthetic strategies also employ organometallic reagents for the functionalization of pyridine rings. While not as commonly cited for this specific molecule, the principles of directed ortho-metalation (DoM) and other organometallic transformations offer potential routes. For instance, a suitably protected 3-hydroxymethylpyridine could be subjected to directed metalation at the 5-position, followed by a coupling reaction with a 4-chlorophenyl electrophile.

Furthermore, the synthesis of the pyridine ring itself can be achieved through various condensation reactions involving organometallic intermediates, although this is generally a more complex approach for this particular substitution pattern compared to the functionalization of a pre-existing pyridine ring.

Reductive Transformations of Precursors

A highly effective and common strategy involves the reduction of a carboxylic acid or ester group at the 3-position of the 5-(4-chlorophenyl)pyridine core. This two-step approach first establishes the biaryl structure and then performs the functional group modification.

The synthesis would commence with the Suzuki-Miyaura coupling of a 5-halonicotinic acid or its ester (e.g., methyl 5-bromonicotinate) with 4-chlorophenylboronic acid to produce 5-(4-chlorophenyl)nicotinic acid or its corresponding ester. The subsequent step involves the reduction of the carboxylic acid or ester to the primary alcohol. Sodium borohydride (NaBH₄) in the presence of a Lewis acid or in a suitable solvent system at elevated temperatures is an effective reagent for this transformation. epa.govresearchgate.net For instance, the reduction of methyl 5-(4-chlorophenyl)nicotinate with NaBH₄ in methanol can yield this compound.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the synthetic routes to this compound is highly dependent on the optimization of reaction conditions for the key steps, namely the Suzuki-Miyaura coupling and the reduction.

For the Suzuki-Miyaura cross-coupling reaction , several parameters can be tuned to maximize the yield and purity of the product. The choice of palladium catalyst, ligand, base, and solvent system are all critical. mdpi.comresearchgate.net

| Parameter | Variations | Effect on Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst choice influences reaction rate and efficiency. |

| Ligand | Phosphine-based (e.g., PPh₃, XPhos) | Ligands stabilize the palladium catalyst and facilitate the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. |

| Solvent | Toluene, Dioxane, DMF, Water | The solvent system affects the solubility of reactants and the reaction temperature. |

For the reductive transformation of a carboxylic acid or ester precursor, the choice of reducing agent and reaction conditions is paramount to achieve high yields and avoid side reactions. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, sodium borohydride (NaBH₄) is often preferred due to its milder nature and easier handling. The reactivity of NaBH₄ towards esters can be enhanced by the addition of Lewis acids (e.g., CaCl₂, LiCl) or by using higher temperatures. researchgate.net

| Parameter | Variations | Effect on Reaction |

| Reducing Agent | NaBH₄, LiAlH₄ | NaBH₄ is milder and more selective. |

| Solvent | Methanol, Ethanol, THF | The solvent can influence the reactivity of the borohydride. |

| Additives | Lewis Acids (e.g., CaCl₂, LiCl) | Can enhance the reducing power of NaBH₄. |

| Temperature | Room Temperature to Reflux | Higher temperatures can be required for the reduction of less reactive esters. |

Green Chemistry Principles in Synthetic Route Design for this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is a critical aspect of modern medicinal and process chemistry. The goal is to design synthetic routes that are not only efficient in terms of yield but also minimize environmental impact and enhance safety. This involves a careful consideration of starting materials, reagents, solvents, and reaction conditions, guided by the twelve principles of green chemistry.

A plausible and efficient synthetic strategy for this compound involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This approach would likely see the coupling of a substituted pyridine derivative with an arylboronic acid, followed by the reduction of a functional group to the desired methanol.

A potential green synthetic route can be conceptualized in two main steps:

Suzuki-Miyaura Coupling: Reaction of 5-bromo-3-pyridinemethanol with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base.

Alternative Route - Reduction: Suzuki-Miyaura coupling of a 5-halonicotinic acid or ester with 4-chlorophenylboronic acid, followed by the reduction of the carboxylic acid or ester functionality to the corresponding alcohol.

The greenness of such synthetic routes can be evaluated against several key principles of green chemistry:

Catalysis: The Suzuki-Miyaura reaction is inherently catalytic, typically requiring only small amounts of a palladium catalyst. wikipedia.org This is a significant advantage over stoichiometric reagents, leading to higher atom economy and reduced waste. Modern advancements have focused on developing highly active catalysts that can be used at very low loadings, further enhancing the green credentials of this reaction. The use of recyclable nanocatalysts, for instance, represents a frontier in sustainable biaryl synthesis. nih.govacs.org

Atom Economy: The Suzuki-Miyaura coupling itself generally exhibits high atom economy, as the majority of the atoms from the reactants are incorporated into the final product. The primary byproducts are salts derived from the base and the boronic acid moiety, which are typically less hazardous than many organic byproducts.

Use of Safer Solvents and Reaction Conditions: A significant focus in greening the Suzuki-Miyaura reaction has been the replacement of traditional volatile organic solvents (VOCs) like toluene, THF, and dioxane with more environmentally benign alternatives. wikipedia.org

Aqueous Media: Performing the reaction in water is a highly attractive green option due to its non-toxic, non-flammable, and abundant nature. acs.orgacs.org

Solvent-Free and Microwave-Assisted Reactions: Microwave-assisted synthesis under solvent-free conditions has emerged as a powerful green technique. organic-chemistry.org This method often leads to dramatically reduced reaction times, increased yields, and eliminates the need for a solvent altogether, thereby preventing the generation of solvent waste. organic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis, in addition to being solvent-free, can also be more energy-efficient than conventional heating methods due to targeted and rapid heating of the reaction mixture. organic-chemistry.org

Reduction of Derivatives: A greener approach would favor a direct coupling to a pyridine precursor already containing the methanol functionality (e.g., 5-bromo-3-pyridinemethanol) to avoid additional reduction steps. However, if the alternative route involving the reduction of a nicotinic acid derivative is chosen, the selection of the reducing agent is crucial from a green chemistry perspective. Catalytic transfer hydrogenation, for instance, can be a greener alternative to metal hydride reagents, as it often uses safer hydrogen donors and avoids the generation of large amounts of inorganic waste.

The following table summarizes the application of green chemistry principles to a proposed Suzuki-Miyaura synthesis of this compound:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Catalysis | Utilization of a high-activity palladium catalyst at low loading (e.g., PEPPSI-iPr, LaPO4·Pd nanocatalyst). nih.govorganic-chemistry.org |

| Atom Economy | High atom economy inherent to the Suzuki-Miyaura coupling mechanism. |

| Safer Solvents | Replacement of traditional organic solvents with water or employing solvent-free microwave conditions. acs.orgorganic-chemistry.org |

| Energy Efficiency | Use of microwave irradiation for rapid and energy-efficient heating. organic-chemistry.org |

| Waste Prevention | Minimal byproduct formation; use of recyclable catalysts to reduce metal waste. nih.govacs.org |

| Reduction of Derivatives | Preference for a convergent synthesis that minimizes the number of synthetic steps. |

Below is a comparative table of potential reaction conditions for the Suzuki-Miyaura coupling step, highlighting the greener aspects:

| Parameter | Traditional Conditions | Greener Alternative |

| Catalyst | Pd(PPh₃)₄ | PEPPSI-iPr, Pd/C, or recyclable nanocatalysts nih.govorganic-chemistry.org |

| Solvent | Toluene, Dioxane, THF | Water, or solvent-free acs.orgorganic-chemistry.org |

| Heating | Conventional oil bath | Microwave irradiation organic-chemistry.org |

| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ (often more effective in greener solvents) |

| Reaction Time | Several hours to a day | Minutes (with microwave heating) organic-chemistry.org |

| Workup | Organic solvent extraction | Simple filtration (for solid products) or aqueous workup |

By thoughtfully selecting catalysts, solvents, and energy sources, the synthesis of this compound can be designed to align closely with the principles of green chemistry, leading to a more sustainable and environmentally responsible manufacturing process.

Chemical Reactivity, Derivatization, and Analog Synthesis

Functional Group Transformations of the Methanol (B129727) Moiety

The primary alcohol functional group in (5-(4-Chlorophenyl)pyridin-3-yl)methanol is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the modulation of the molecule's physicochemical properties.

Oxidation: The benzylic alcohol can be readily oxidized to the corresponding aldehyde, (5-(4-chlorophenyl)pyridin-3-yl)carbaldehyde, or further to the carboxylic acid, 5-(4-chlorophenyl)nicotinic acid. A range of oxidizing agents can be employed for this transformation, with the choice of reagent determining the oxidation state of the product. For the selective oxidation to the aldehyde, mild oxidizing agents are preferred. Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, will typically lead to the formation of the carboxylic acid researchgate.net. The oxidation of benzylic alcohols can proceed via different mechanisms, including a two-step mechanism involving hydrogen atom abstraction or a one-step insertion into the C-H bond of the benzylic position rsc.org.

Esterification: The hydroxyl group can undergo esterification with various carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, or a coupling agent medcraveonline.comchemguide.co.uk. The synthesis of ester derivatives can significantly alter the lipophilicity and other pharmacokinetic properties of the parent molecule.

Etherification: Ether derivatives can be synthesized through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Halogenation: The hydroxyl group can be replaced by a halogen atom (Cl, Br) through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This conversion to a halomethylpyridine derivative provides a reactive intermediate for further nucleophilic substitution reactions.

Modification of the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Nucleophilic Aromatic Substitution (SNA r): The pyridine ring is generally susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6) wikipedia.org. However, substitution at the meta position (position 5), where the chlorophenyl group is located, is less favorable. The presence of the electron-withdrawing nitrogen atom activates the ring towards nucleophilic attack. Reactions with strong nucleophiles can lead to the displacement of a suitable leaving group, if present on the ring. The mechanism of SNAr reactions on pyridine rings can be complex and may proceed through a concerted pathway in some cases nih.gov.

Electrophilic Aromatic Substitution: In contrast to nucleophilic substitution, electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom uomustansiriyah.edu.iquoanbar.edu.iqquimicaorganica.orgwikipedia.org. The nitrogen atom's electron-withdrawing nature makes the ring less susceptible to attack by electrophiles. When such reactions do occur, they typically require harsh conditions and direct the incoming electrophile to the 3- and 5-positions. To enhance the reactivity of the pyridine ring towards electrophiles, the nitrogen atom can be oxidized to an N-oxide, which activates the ring for electrophilic attack youtube.com.

Metal-Catalyzed Cross-Coupling Reactions: A powerful method for modifying the pyridine ring is through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling acs.orgresearchgate.netnrochemistry.comlibretexts.orgorganic-chemistry.orgresearchgate.net. This reaction allows for the formation of carbon-carbon bonds by coupling a halo- or trifluoromethanesulfonyloxypyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, a bromo-substituted precursor of this compound could be coupled with various aryl or alkyl boronic acids to introduce a wide range of substituents onto the pyridine ring. The mechanism of the Suzuki coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination libretexts.orgorganic-chemistry.org.

Substitution and Functionalization of the Chlorophenyl Moiety

The 4-chlorophenyl group offers another site for chemical modification, primarily through reactions targeting the chlorine substituent or the aromatic ring itself.

Nucleophilic Aromatic Substitution (SNA r): While nucleophilic aromatic substitution on unactivated aryl chlorides is generally challenging, it can be achieved under specific conditions, such as high temperatures or with the use of strong nucleophiles and a catalyst. The chlorine atom could potentially be replaced by other nucleophiles like amines, alkoxides, or thiolates.

Metal-Catalyzed Cross-Coupling Reactions: The chlorine atom on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, similar to those described for the pyridine ring. For example, Suzuki, Heck, or Buchwald-Hartwig amination reactions could be employed to replace the chlorine with aryl, vinyl, or amino groups, respectively.

Electrophilic Aromatic Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution. The chlorine atom is an ortho-, para-directing deactivator. Therefore, electrophilic attack will preferentially occur at the positions ortho to the chlorine atom (positions 3 and 5 of the chlorophenyl ring), although the reaction rate will be slower compared to unsubstituted benzene.

Synthesis of Structural Analogs and Isosteres of this compound

The synthesis of structural analogs and isosteres of this compound is a key strategy in drug discovery and materials science to explore structure-activity relationships and to optimize molecular properties.

Analogs with Modified Phenyl Ring Substituents: A straightforward approach to generate analogs is to vary the substituent on the phenyl ring. This can be achieved by starting with different substituted phenylboronic acids in a Suzuki coupling reaction with a suitable 3-bromo-5-(hydroxymethyl)pyridine precursor. For example, analogs with fluoro, methyl, or methoxy groups in place of the chloro substituent can be synthesized.

Analogs with Modified Pyridine Ring Substituents: As discussed in section 4.2, the pyridine ring can be functionalized at various positions using metal-catalyzed cross-coupling reactions or by starting from appropriately substituted pyridine building blocks. This allows for the introduction of a wide range of functional groups on the pyridine core.

Isosteric Replacements: Isosteres are molecules or groups of atoms that have similar steric and electronic properties. The synthesis of isosteres of this compound can involve replacing one of the ring systems with another. For instance, the pyridine ring could be replaced by other five- or six-membered heterocycles like pyrimidine, pyrazine (B50134), or thiophene. Similarly, the chlorophenyl ring could be replaced by other aromatic or heteroaromatic systems. The synthesis of such isosteres often requires de novo synthesis of the entire molecule, starting from appropriate building blocks. For example, a thiophene isostere, (5-(4-chlorophenyl)thiophen-3-yl)methanol, could be synthesized through a multi-step sequence involving the construction of the substituted thiophene ring.

Exploration of Reaction Mechanisms in Derivatization Pathways

Understanding the reaction mechanisms involved in the derivatization of this compound is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes.

Mechanism of Benzylic Alcohol Oxidation: The oxidation of the benzylic alcohol can proceed through different pathways depending on the oxidant and reaction conditions. For instance, with some photocatalytic systems using air as the oxidant, the mechanism may involve the formation of a benzylic radical followed by reaction with oxygen to form a peroxy hemiacetal intermediate, which then decomposes to the aldehyde rsc.org. Other mechanisms might involve a direct hydride transfer or the formation of an ester intermediate.

Mechanism of Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction on the pyridine or chlorophenyl ring follows a well-established catalytic cycle involving a palladium(0) species libretexts.orgorganic-chemistry.org. The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halo-substituted precursor.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods, rooted in quantum mechanics, can predict a wide array of molecular properties with remarkable accuracy.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. A DFT study of (5-(4-Chlorophenyl)pyridin-3-yl)methanol would provide a detailed picture of its electronic structure. The calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.

The electronic structure analysis would reveal the distribution of electron density across the molecule. The presence of the electron-withdrawing chlorine atom on the phenyl ring and the nitrogen atom in the pyridine (B92270) ring would significantly influence this distribution. This, in turn, dictates the molecule's reactivity, including its susceptibility to electrophilic or nucleophilic attack at various sites. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined and could be compared with experimental data if available.

Illustrative DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | Y Debye | Reflects the polarity of the molecule, influencing its solubility and interactions. |

| Key Bond Length (C-Cl) | ~1.74 Å | Provides insight into the strength and nature of the chemical bonds. |

| Key Bond Angle (C-N-C) | ~117° | Defines the geometry of the pyridine ring. |

Note: The values in this table are illustrative and represent typical ranges for similar molecules, as specific computational studies for this compound are not publicly available.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The hydroxyl group's oxygen atom would also exhibit a negative potential. Conversely, the hydrogen atom of the hydroxyl group and the regions around the hydrogen atoms on the aromatic rings would display positive potentials. This analysis is crucial for understanding how the molecule might interact with other molecules, including biological targets.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the pyridine ring, while the LUMO would likely be distributed over the electron-deficient regions of the pyridine ring. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Significance |

| HOMO Energy | -6.5 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicates chemical reactivity and kinetic stability. |

Molecular Dynamics (MD) Simulations of the Compound and its Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide insights into its dynamic behavior and intermolecular interactions.

These simulations could reveal how the molecule interacts with solvent molecules, forming hydrogen bonds through its hydroxyl group and the pyridine nitrogen. The flexibility of the molecule, particularly the rotation around the bond connecting the phenyl and pyridine rings, could also be studied. Understanding these dynamics is essential for predicting the molecule's behavior in a solution and its potential to bind to a biological receptor.

In Silico Prediction of Chemical Properties and Reactivity

In addition to quantum chemical calculations, various in silico models can predict a range of physicochemical properties crucial for chemical and pharmaceutical development. These predictions are based on the molecule's structure and are often derived from large datasets of known compounds.

For this compound, these tools could predict properties such as its octanol-water partition coefficient (logP), which is a measure of its hydrophobicity, its aqueous solubility (logS), and its pKa, which indicates the acidity of the hydroxyl group and the basicity of the pyridine nitrogen. These predicted properties are valuable for understanding the molecule's likely behavior in various environments.

Conformational Analysis and Energy Minimization Studies

This compound has rotational freedom around the single bond connecting the two aromatic rings. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. Energy minimization studies are then used to find the most stable conformer, which is the one with the lowest potential energy.

Structure Activity Relationship Sar Investigations and Design Principles

Correlation of Structural Modifications of (5-(4-Chlorophenyl)pyridin-3-yl)methanol Analogs with Biological Activity (In Vitro)

The biological activity of molecules based on the 5-phenylpyridine scaffold is highly sensitive to substitutions on both the phenyl and pyridine (B92270) rings, as well as modifications to the functional group at the 3-position. To illustrate these relationships, we can examine SAR data from a series of biphenyl pyridine analogs designed as inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) interaction, which share a similar structural core nih.govacs.org.

In this series, the core scaffold is a (biphenyl)pyridin-3-yl)methylamine. The SAR investigation reveals several key points relevant to the this compound structure:

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring (analogous to the 4-chlorophenyl group) are critical. In the studied series, a methyl group at the 2'-position of the biphenyl moiety was found to be crucial for high potency nih.gov. This suggests that steric bulk at this position can orient the molecule favorably within its binding site.

Substitution on the Pyridine Ring: A methoxy group at the 2-position of the pyridine ring was shown to enhance inhibitory activity significantly nih.govacs.org. This highlights the electronic and steric influence of substituents directly on the pyridine core.

Modification of the 3-Position Substituent: The side chain at the 3-position, analogous to the methanol (B129727) group, plays a vital role in interacting with the target. In the biphenyl pyridine series, an amino-ethanol side chain (-CH2-NH-CH2-CH2-OH) was optimal nih.gov. Modifications to this chain, such as altering its length or removing the terminal hydroxyl group, led to a decrease in activity, underscoring the importance of this group for forming key interactions, likely hydrogen bonds.

The following interactive table summarizes the in vitro SAR for a selection of these biphenyl pyridine analogs targeting the PD-1/PD-L1 interaction.

| Compound ID | R1 (Pyridine-2 pos.) | R2 (Biphenyl-2' pos.) | R3 (Pyridine-3 pos. side chain) | IC50 (nM) nih.gov |

| 1 | H | H | -CH2-NH-CH2-CH2-OH | 30 ± 1.2 |

| 2 | OMe | H | -CH2-NH-CH2-CH2-OH | 15 ± 0.9 |

| 3 | OMe | Me | -CH2-NH-CH2-CH2-OH | 3.8 ± 0.3 |

| 4 | OMe | Me | -CH2-NH-CH2-CH3 | 25 ± 1.5 |

| 5 | OMe | Me | -CH2-NH-CH3 | 110 ± 8.7 |

This data is for biphenyl pyridine analogs as PD-1/PD-L1 inhibitors and is used to illustrate SAR principles applicable to the this compound scaffold.

These findings suggest that for analogs of this compound, modifications such as adding small alkyl groups to the phenyl ring or methoxy groups to the pyridine ring, and exploring bioisosteres for the hydroxymethyl group, could be key strategies for modulating biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity in a quantitative manner chemrevlett.com. For derivatives of the 5-phenylpyridine scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Surface Analysis (CoMSA) are particularly valuable. These methods can provide 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity mdpi.commdpi.com.

While a specific QSAR model for this compound derivatives is not published, studies on other pyridine derivatives provide insights into the likely influential descriptors researchgate.netrsc.org. For a series of pyridine-based IKK-2 inhibitors, 3D-QSAR models successfully rationalized the SAR and predicted the activity of new analogs researchgate.net. Such models typically reveal that:

Steric Fields: Contour maps often indicate that bulky substituents are favored in certain regions, such as extending into a hydrophobic pocket, but are disfavored in others where they might cause steric clashes mdpi.com. For the target compound, this could relate to the substitution pattern on the chlorophenyl ring.

Electrostatic Fields: These maps highlight areas where positive or negative electrostatic potential is beneficial. For instance, an electron-withdrawing group like the chlorine atom on the phenyl ring would contribute significantly to the electrostatic field. The nitrogen atom in the pyridine ring also acts as a key electrostatic feature. The QSAR model for TAK1 inhibitors suggested that electron-withdrawing character positively contributes to inhibition researchgate.net.

Hydrogen Bond Fields: The hydroxyl group in this compound is a primary hydrogen bond donor and acceptor. QSAR models for similar molecules consistently show that favorable placement of hydrogen bond donors and acceptors is critical for activity researchgate.netnih.gov.

A hypothetical QSAR model for this scaffold would likely be built using the descriptors outlined in the table below.

| QSAR Descriptor Type | Potential Importance for this compound Analogs |

| Steric (CoMFA) | Defines the optimal size and shape of substituents on the phenyl and pyridine rings to fit the target's binding pocket. |

| Electrostatic (CoMFA) | Maps regions where electron-donating or electron-withdrawing groups are preferred. The chloro-substituent and pyridine nitrogen are key modulators. |

| Hydrophobic (CoMSIA) | Highlights areas where lipophilic groups (like the chlorophenyl moiety) are favorable for activity, often corresponding to hydrophobic pockets in the target. |

| H-Bond Donor (CoMSIA) | Indicates favorable positions for groups like the -OH of the methanol substituent to donate a hydrogen bond. |

| H-Bond Acceptor (CoMSIA) | Shows where acceptor groups, such as the pyridine nitrogen or the oxygen of the methanol group, can form beneficial interactions. |

Such a model, once validated, could be used to predict the activity of newly designed analogs before their synthesis, thereby streamlining the drug discovery process nih.gov.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the 3D structure of the biological target is unknown jubilantbiosys.commdpi.com. A pharmacophore represents the essential ensemble of steric and electronic features necessary for optimal molecular interactions with a specific target nih.gov.

For the this compound scaffold, a pharmacophore model can be hypothesized based on its key chemical features and insights from active analogs like the biphenyl pyridines researchgate.net. The essential features would likely include:

Aromatic Ring (AR1): Representing the pyridine ring.

Aromatic Ring (AR2): Representing the 4-chlorophenyl ring. The relative orientation of these two rings is critical.

Hydrophobic Feature (HY): Associated with the chlorine atom or the entire chlorophenyl group, which would likely interact with a hydrophobic pocket of the target.

Hydrogen Bond Donor (HBD): The hydroxyl group of the methanol side chain.

Hydrogen Bond Acceptor (HBA): The oxygen atom of the methanol group and the nitrogen atom of the pyridine ring.

These features, with defined spatial relationships, constitute a 3D query that can be used to screen large compound libraries for molecules with a similar interaction profile, a process known as virtual screening nih.govnih.gov.

| Pharmacophore Feature | Corresponding Structural Moiety | Putative Role in Molecular Recognition |

| Aromatic Ring 1 | Pyridine Ring | π-π stacking or other aromatic interactions with the target protein. |

| Aromatic Ring 2 | 4-Chlorophenyl Ring | π-π stacking; establishes the core biphenyl-like structure. |

| Hydrophobic Center | Chlorine Atom / Phenyl Ring | Occupies a hydrophobic sub-pocket in the binding site, contributing to binding affinity. |

| Hydrogen Bond Donor | Hydroxyl (-OH) Group | Forms a key hydrogen bond with an acceptor residue (e.g., Asp, Glu, or a backbone carbonyl) in the target. |

| Hydrogen Bond Acceptor | Pyridine Nitrogen / Hydroxyl Oxygen | Accepts a hydrogen bond from a donor residue (e.g., Lys, Arg, or a backbone amide) in the target. |

This ligand-based approach allows for the design of structurally diverse compounds that retain the key pharmacophoric features, potentially leading to the discovery of novel scaffolds with improved properties jubilantbiosys.com.

Fragment-Based Drug Design (FBDD) Approaches Targeting the Core Scaffold

Fragment-Based Drug Design (FBDD) is a strategy that begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target wikipedia.orgnih.gov. These initial fragment hits are then optimized by growing, linking, or merging them to produce a higher-affinity lead compound pharmacelera.com.

The this compound scaffold can be conceptually deconstructed into several fragments that could be used in an FBDD campaign.

Pyridine: A ubiquitous fragment in medicinal chemistry, especially for targeting kinase hinge regions.

4-Chlorobenzene: A common fragment that can occupy hydrophobic pockets.

3-(Hydroxymethyl)pyridine: A fragment combining the pyridine ring with a hydrogen-bonding moiety.

An FBDD approach could proceed in several ways:

Fragment Growing: A screening campaign might identify 3-(hydroxymethyl)pyridine as a weak binder to a target. Using structural information from X-ray crystallography or NMR, medicinal chemists could then "grow" the fragment by adding the 4-chlorophenyl group to occupy an adjacent hydrophobic pocket, thereby increasing potency pharmacelera.com.

Fragment Linking: In another scenario, separate screenings might identify a pyridine-containing fragment and a chlorophenyl-containing fragment binding in adjacent sites. These could then be joined with an appropriate linker to create a single, high-affinity molecule pharmacelera.com. Pyridinone scaffolds, for instance, are widely used in fragment-based design due to their favorable properties and synthetic accessibility frontiersin.org.

| Core Scaffold Fragment | Fragment Class | Potential FBDD Strategy | Rationale |

| 4-Chlorophenyl | Aryl Halide | Fragment Growing | Start with a smaller, more soluble core (e.g., pyridine) and add the chlorophenyl group to gain affinity by occupying a hydrophobic pocket. |

| Pyridine | Heterocycle | Scaffold Hopping | Use the pyridine fragment as a starting point and explore different core scaffolds that maintain the key nitrogen interaction while improving other properties. |

| 3-(Hydroxymethyl)pyridine | Functionalized Heterocycle | Fragment Merging | Combine this fragment with another that overlaps in the binding site to create a novel molecule incorporating features from both hits. |

The FBDD approach offers a more efficient exploration of chemical space compared to traditional high-throughput screening and often yields lead compounds with better physicochemical properties chemdiv.comfrontiersin.org.

Design of Advanced Analogs Based on Computational and SAR Insights

The rational design of advanced analogs of this compound would integrate the insights gained from SAR, QSAR, and pharmacophore modeling to guide synthetic efforts nih.govmdpi.com. This iterative process aims to optimize potency, selectivity, and pharmacokinetic properties.

Based on the principles discussed in the preceding sections, several design strategies can be proposed:

Phenyl Ring Substitution: Guided by SAR and QSAR contour maps, the 4-chloro substituent could be replaced. For example, if QSAR suggests a larger hydrophobic group is tolerated, one might synthesize analogs with trifluoromethyl (-CF3) or small alkyl groups. If electrostatic maps indicate a preference for an electron-donating group, a methoxy (-OCH3) analog could be designed.

Pyridine Ring Modification: The pyridine nitrogen is a key interaction point. Analogs could be designed where this nitrogen is repositioned (e.g., using an isomeric pyridyl ring) to probe for better interactions. Additionally, substitutions on the pyridine ring itself, as seen with the methoxy group in the biphenyl pyridine series, could be explored to enhance potency nih.gov.

3-Position Side Chain Optimization: The methanol group is a prime candidate for modification. It could be replaced with bioisosteres to improve metabolic stability or introduce new interactions. Examples include small amides (-CONH2), N-methylamides (-CONHMe), or small acidic groups if a basic residue is present in the target's active site.

Scaffold Rigidity: To lock the molecule into a more bioactive conformation and reduce the entropic penalty of binding, the link between the phenyl and pyridine rings could be rigidified. This might involve introducing a linking atom (e.g., oxygen or sulfur) or fusing the rings to form a tricyclic system like a carbazole or dibenzofuran.

The following table summarizes potential design strategies for advanced analogs.

| Molecular Region | Design Strategy | Rationale |

| 4-Chlorophenyl Ring | Substitute Chloro Group | Explore different electronic and steric requirements in the hydrophobic pocket (e.g., replace with -F, -CF3, -CH3). |

| Pyridine Ring | Add Substituents | Introduce small groups (e.g., -OMe, -Me) to enhance binding affinity or alter physicochemical properties based on SAR from related series nih.govacs.org. |

| 3-(Hydroxymethyl) Group | Bioisosteric Replacement | Replace -CH2OH with groups like -CONH2, -CH2NH2, or small heterocycles to probe for additional hydrogen bonds or improve pharmacokinetic properties. |

| Overall Scaffold | Conformational Constraint | Introduce rigid linkers or fused rings between the phenyl and pyridine moieties to reduce flexibility and lock in the active conformation, potentially increasing affinity. |

This integrated, computationally-informed approach accelerates the optimization cycle, increasing the probability of developing a successful drug candidate from the initial scaffold researchgate.net.

Biological Target Identification and Molecular Mechanisms of Action in Vitro/cellular Studies

Identification of Putative Molecular Targets

Due to the absence of published research, no information is available regarding the putative molecular targets of (5-(4-Chlorophenyl)pyridin-3-yl)methanol.

No data from in vitro protein binding assays for this compound has been found in the public domain.

There are no publicly available studies detailing the effects of this compound on the activity of any enzymes.

Information regarding the receptor binding affinity of this compound is not available in the current body of scientific literature.

Elucidation of Molecular Mechanisms via Cellular Assays

No cellular assay data has been published that would elucidate the molecular mechanisms of action for this compound.

There is no available research on the modulation of intracellular signaling pathways by this compound.

No studies on the gene expression or proteomic profiling of in vitro cell lines treated with this compound have been found.

An article on the biological target identification and molecular mechanisms of action for the chemical compound "this compound," with a specific focus on cellular phenotypic screening, high-throughput screening (HTS), and in vitro characterization of receptor subtype selectivity, cannot be generated at this time.

Extensive searches of publicly available scientific literature and research databases did not yield any specific studies, research findings, or data pertaining to the biological activity of "this compound." Consequently, there is no information on its effects in cellular phenotypic screens, its evaluation in high-throughput screening campaigns, or its selectivity for any particular receptor subtypes.

The requested article structure, including detailed research findings and data tables for the specified sections and subsections, is entirely contingent on the existence of such primary research. As no data for "this compound" in these specific areas of investigation could be located, the generation of a scientifically accurate and informative article as per the provided outline is not possible.

Following a comprehensive search for preclinical pharmacological data on the chemical compound this compound, it has been determined that there is no publicly available information to generate the requested article. Numerous targeted searches for in vitro efficacy, cell-based potency (IC50/EC50 values), selectivity profiling, and target engagement data for this specific compound did not yield any relevant scientific literature, patents, or database entries.

The strict adherence to the provided outline, which requires detailed research findings and data tables for each subsection, cannot be fulfilled due to the absence of this information in the public domain. To generate the requested content would necessitate fabricating data, which is not permissible.

Therefore, this article cannot be written as the foundational scientific data for this compound is not available.

Medicinal Chemistry Applications and Lead Optimization Strategies

Scaffold Hopping and Bioisosteric Replacement Strategies for (5-(4-Chlorophenyl)pyridin-3-yl)methanol Analogs

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel chemotypes with improved potency, selectivity, or pharmacokinetic properties while retaining the key pharmacophoric features of a lead compound. nih.govresearchgate.net

Scaffold Hopping: This strategy involves replacing the core molecular framework (the scaffold) with a structurally different one that maintains a similar spatial arrangement of key functional groups. For this compound, hopping can be applied to either the pyridine (B92270) or the phenyl ring to access new intellectual property space and overcome issues like metabolic instability. nih.govrsc.org For instance, replacing the central pyridine ring with other six-membered heterocycles can modulate the electronic properties and metabolic stability of the molecule. namiki-s.co.jp

| Original Scaffold Moiety | Proposed Hopped Scaffold | Rationale for Replacement |

|---|---|---|

| Pyridine | Pyrimidine | Increases metabolic stability by introducing an additional nitrogen atom, potentially reducing susceptibility to CYP450-mediated oxidation. namiki-s.co.jp |

| Pyridine | Pyridazine | Alters the dipole moment and hydrogen bonding capacity of the core, potentially leading to new interactions with the biological target. |

| Phenyl | Thiophene | Acts as a classical bioisostere of the phenyl ring, modifying lipophilicity and metabolic profile. sci-hub.se |

| Phenyl | Bicyclo[1.1.1]pentane | Introduces a rigid, three-dimensional, non-aromatic element to explore different regions of the binding pocket and improve physicochemical properties like solubility. u-tokyo.ac.jp |

Bioisosteric Replacement: This technique involves substituting specific atoms or groups within the molecule with others that have similar physical or chemical properties, with the goal of fine-tuning the compound's activity and ADMET profile. ctppc.org The 4-chlorophenyl moiety and the hydroxymethyl group are prime candidates for bioisosteric modification. Replacing the chlorine atom can alter lipophilicity, metabolic stability, and target engagement. cambridgemedchemconsulting.comu-tokyo.ac.jp

| Original Group | Proposed Bioisostere | Rationale for Replacement |

|---|---|---|

| -Cl (on phenyl ring) | -F | Similar size to hydrogen but highly electronegative; can form strong bonds, block metabolic sites, and modulate pKa. u-tokyo.ac.jp |

| -Cl (on phenyl ring) | -CF₃ | Electron-withdrawing group that can increase metabolic stability and binding affinity through new interactions. cambridgemedchemconsulting.com |

| -Cl (on phenyl ring) | -CN | Can act as a hydrogen bond acceptor and mimic the steric and electronic profile of other groups. cambridgemedchemconsulting.com |

| -OH (of methanol) | -NH₂ | Alters hydrogen bonding capability from an acceptor/donor to primarily a donor, which can change binding interactions. |

Rational Design of Enhanced Derivatives with Optimized Biological Profiles (In Vitro)

Rational design leverages an understanding of structure-activity relationships (SAR) to create new derivatives with improved potency and selectivity. nih.gov Based on the core structure of this compound, a systematic exploration of its chemical space can be undertaken to identify key interactions with a biological target. The design of novel pyridine derivatives is a common strategy in the pursuit of new anticancer agents and kinase inhibitors. nih.govtandfonline.commdpi.com

A hypothetical SAR exploration could involve synthesizing and testing analogs with modifications at three key positions: the hydroxymethyl linker, the pyridine core, and the peripheral phenyl ring. The goal is to probe the target's binding pocket for additional favorable interactions, such as hydrogen bonds, hydrophobic contacts, or electrostatic interactions. nih.govresearchgate.net

| Modification Site | Example Derivative | Hypothetical Rationale and In Vitro Goal |

|---|---|---|

| Hydroxymethyl Group | (5-(4-Chlorophenyl)pyridin-3-yl)methylamine | Introduce a basic nitrogen to form a salt bridge with an acidic residue (e.g., Asp, Glu) in the target's active site, enhancing potency. |

| Hydroxymethyl Group | 1-(5-(4-Chlorophenyl)pyridin-3-yl)ethanol | Introduce a methyl group to probe for a nearby small hydrophobic pocket; the chiral center could also improve selectivity. |

| Pyridine Ring | (2-Fluoro-5-(4-chlorophenyl)pyridin-3-yl)methanol | Add a fluorine atom to lower the pKa of the pyridine nitrogen, potentially reducing off-target effects associated with basicity, and to block potential metabolic oxidation. |

| Phenyl Ring | (5-(3,4-Dichlorophenyl)pyridin-3-yl)methanol | Shift or add substituents on the phenyl ring to explore the topology of the binding site and optimize van der Waals interactions. mdpi.com |

Strategies for Modulating In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties Using Predictive Models

In modern drug discovery, optimizing a compound's ADMET profile is as critical as enhancing its potency. Poor pharmacokinetic properties are a major cause of clinical trial failures. Predictive, in silico models, including quantitative structure-activity relationship (QSAR) and machine learning algorithms, are now routinely used to forecast the ADMET properties of virtual compounds before their synthesis, saving time and resources. nih.govchemrevlett.comroyalsocietypublishing.org

For analogs of this compound, these models can guide the design of derivatives with a higher probability of success. Key properties to model include aqueous solubility, membrane permeability (LogP/LogD), metabolic stability, and potential toxicities like hERG channel inhibition. tandfonline.commdpi.com

Key ADMET Considerations and Predictive Modeling:

Metabolism: The unsubstituted positions on the phenyl and pyridine rings are potential sites for cytochrome P450 (CYP) mediated oxidation. Predictive software can identify these metabolic "hotspots." A common strategy to address this is to block the site with a metabolically robust group, such as fluorine. cambridgemedchemconsulting.com

Solubility: The compound's solubility can be modulated by altering its lipophilicity (cLogP) or by introducing polar functional groups. Predictive models can calculate cLogP for virtual analogs, helping chemists maintain this property within a desirable range (typically 1-3 for oral drugs).

Permeability: High gastrointestinal absorption is often linked to a compound's ability to permeate cell membranes. Models can predict metrics like Caco-2 permeability to estimate oral absorption.

Toxicity: Early prediction of potential liabilities, such as inhibition of the hERG potassium channel (which can lead to cardiotoxicity) or mutagenicity (Ames test), is crucial. In silico tools can flag structural motifs associated with these toxicities.

| ADMET Property | Common In Vitro Assay | In Silico Predictive Goal for Analogs |

|---|---|---|

| Metabolic Stability | Human Liver Microsome (HLM) Stability Assay | Design derivatives with predicted half-life (t½) > 30 min by blocking identified metabolic hotspots. |

| Solubility | Kinetic or Thermodynamic Solubility Assay | Generate analogs with a predicted aqueous solubility > 50 µM to ensure suitability for assays and formulation. |

| Permeability | Caco-2 Permeability Assay | Maintain a predicted cLogP between 1 and 3 and design for high predicted Caco-2 permeability. |

| Cardiotoxicity | hERG Patch Clamp Assay | Filter out virtual compounds with a high predicted probability of hERG inhibition (pIC₅₀ > 6). |

Prodrug Design Concepts Based on the Compound

A prodrug is an inactive or less active molecule that is metabolically converted in the body to the active parent drug. actamedicamarisiensis.ro This strategy is often employed to overcome ADMET barriers such as poor solubility, low permeability, or rapid metabolism. acs.orgnih.gov The hydroxymethyl group of this compound is an ideal handle for creating carrier-linked prodrugs. nih.gov

The most common approach for a hydroxyl-containing compound is the formation of an ester prodrug. Masking the polar alcohol with a lipophilic ester promoiety can significantly increase the compound's permeability across biological membranes. Once absorbed into the bloodstream, the ester is cleaved by ubiquitous esterase enzymes to release the active parent compound. actamedicamarisiensis.ro The choice of promoiety can be tailored to address specific challenges. mdpi.com

| Prodrug Type | Example Promoiety | Primary Goal | Activation Mechanism |

|---|---|---|---|

| Ester (for permeability) | Pivalate (-O-C(O)C(CH₃)₃) | Increase lipophilicity to enhance passive diffusion across the gut wall. | Hydrolysis by plasma and tissue esterases. |

| Phosphate Ester (for solubility) | Phosphate (-O-P(O)(OH)₂) | Dramatically increase aqueous solubility for intravenous formulation. mdpi.com | Cleavage by alkaline phosphatases. |

| Amino Acid Ester (for targeted uptake) | Valine Ester (-O-C(O)CH(NH₂)CH(CH₃)₂) | Utilize peptide transporters (e.g., PEPT1) in the intestine for active uptake, improving oral bioavailability. | Hydrolysis by esterases. |

| Carbonate | Ethyl Carbonate (-O-C(O)OCH₂CH₃) | Provide an alternative cleavable linker to modulate the rate of drug release compared to a standard ester. | Hydrolysis by esterases. |

Patent Landscape and Academic Implications

Analysis of Academic Research Patents Involving (5-(4-Chlorophenyl)pyridin-3-yl)methanol or its Structural Class

While patents specifically claiming the individual compound this compound are not extensively documented in publicly accessible databases, the broader structural class of (5-aryl-pyridin-3-yl)methanol derivatives is well-represented in the patent literature. These patents often encompass a wide range of substituted pyridine (B92270) derivatives, with the (5-aryl-pyridin-3-yl)methanol core serving as a key structural element.

The primary therapeutic area where this structural class features prominently is in the development of protein kinase inhibitors . tandfonline.comnih.gov Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer. nih.govresearchgate.net Pharmaceutical companies and research institutions have filed numerous patents on novel heterocyclic compounds, including pyridine derivatives, that target specific protein kinases.

Another significant area of patent activity for this structural class is in the modulation of other biological targets, such as G-protein coupled receptors (GPCRs) and ion channels. The versatility of the pyridine scaffold allows for diverse chemical modifications, enabling the fine-tuning of activity against a wide array of biological targets.

Below is an interactive data table summarizing representative patent trends for the broader structural class of aryl-substituted pyridine derivatives, which would likely encompass compounds like this compound.

| Therapeutic Area | Target Class | General Structural Features Claimed | Representative Assignees |

|---|---|---|---|

| Oncology | Protein Kinase Inhibitors (e.g., PIM, CDK) | Substituted pyridine, pyrimidine, and pyrazine (B50134) cores with diverse aryl and heteroaryl substitutions. | Major Pharmaceutical Companies, Biotechnology Firms |

| Inflammatory Diseases | Protein Kinase Inhibitors (e.g., JAK) | Fused heterocyclic systems incorporating pyridine rings. | Global Pharmaceutical Corporations |

| Neurological Disorders | SARM1 Inhibitors, GPCRs | Substituted pyridine derivatives with specific side chains to ensure blood-brain barrier penetration. | Specialized Biopharmaceutical Companies |

| Metabolic Diseases | URAT1 Inhibitors | Pyridine derivatives with acidic functional groups. | Pharmaceutical and Research Institutions |

Research Contributions Leading to Patentable Discoveries in the Field

The patenting of novel compounds within the (5-aryl-pyridin-3-yl)methanol structural class is invariably built upon a foundation of academic research. These contributions can be categorized into several key areas:

Development of Novel Synthetic Methodologies: Academic laboratories are often at the forefront of developing new and efficient ways to synthesize complex heterocyclic molecules. Research into novel cross-coupling reactions, for example, has enabled the facile synthesis of biaryl systems like the 5-arylpyridine core. These synthetic advancements reduce the cost and time of production, making previously inaccessible compounds available for screening and development, which is a crucial step towards patentable inventions.

Identification and Validation of New Biological Targets: Fundamental academic research plays a pivotal role in elucidating the molecular mechanisms of diseases, leading to the identification of new drug targets. researchgate.net Once a new target is validated, academic and industry researchers can then design and screen compound libraries, including those based on the (5-aryl-pyridin-3-yl)methanol scaffold, to find potent and selective modulators.

Structure-Activity Relationship (SAR) Studies: Academic research often involves the systematic modification of a core scaffold to understand how different functional groups influence biological activity. These SAR studies provide the crucial data that guide the design of more potent and specific drug candidates, which are then often the subject of patent applications. For instance, academic studies on related pyrazolopyridine-based kinase inhibitors have detailed the importance of specific substitutions for improving potency and selectivity. nih.gov

The following table outlines the typical progression from academic research to a patentable discovery in the context of this structural class.

| Research Phase | Key Activities | Outcome |

|---|---|---|

| Basic Academic Research | Synthesis of novel pyridine derivatives, development of new synthetic routes, initial biological screening. | Publication in peer-reviewed journals, proof-of-concept for a new chemical scaffold. |

| Translational Research | Lead optimization through SAR studies, in vitro and in vivo testing of promising compounds. | Identification of a lead candidate with potential for therapeutic application. |

| Patent Filing | Drafting and filing of a patent application covering the novel compound, its synthesis, and its use. | Protection of intellectual property, enabling further commercial development. |

Implications of Patent Filings on Future Academic Research Directions

The filing of patents on compounds within the (5-aryl-pyridin-3-yl)methanol structural class has a multifaceted impact on the direction of future academic research:

Stimulation of Research in New Chemical Space: Once a particular scaffold is heavily patented for a specific target, it can encourage academic researchers to explore novel, unpatented chemical space. This can lead to the discovery of entirely new classes of compounds with different modes of action.

Focus on Understanding Mechanisms of Action: With the core structures protected by patents, academic research may shift towards a deeper understanding of the biological mechanisms of the patented compounds. This can include studies on resistance mechanisms, off-target effects, and the identification of biomarkers to predict patient response, all of which are critical for the clinical development of a drug.

Development of Second-Generation Compounds: Academic labs may work on developing "second-generation" compounds that are structurally distinct from the patented molecules but target the same biological pathway. This research can be crucial for overcoming limitations of the initial patented drugs, such as poor pharmacokinetic properties or the development of resistance.

Collaboration and Licensing Opportunities: Patents can also foster collaboration between academia and industry. Academic researchers with promising discoveries may license their technology to pharmaceutical companies for further development. Conversely, companies may sponsor academic research to explore new applications for their patented compounds.

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

While standard synthetic routes for pyridine (B92270) derivatives are established, future research should focus on developing more efficient, cost-effective, and environmentally benign methodologies. A significant area for exploration is the use of biocatalytic systems. For instance, the use of recombinant E. coli expressing specific reductase enzymes has demonstrated high efficiency and enantioselectivity in the synthesis of similar chlorophenyl-pyridine methanols. This approach can achieve high yields in significantly reduced reaction times compared to traditional batch reactors. cdc.gov

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Biocatalysis | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly (aqueous systems). cdc.gov | Immobilization of enzymes for catalyst recycling, development of robust enzyme systems. cdc.gov |

| Continuous-Flow Microreactors | Reduced reaction times (up to 70% reduction), precise temperature control, improved safety and scalability. cdc.gov | Optimization of microchannel design, integration of real-time monitoring. |

| Nanoparticle Catalysis | Increased reaction rates, high yields, potential for catalyst recovery and reuse. nih.gov | Screening of different nanoparticle catalysts, optimization of catalyst load and reaction conditions. |

| Optimized Chemical Synthesis | High throughput, well-understood reaction mechanisms. | Development of one-pot synthesis procedures, reduction of toxic reagents and waste streams. rsc.org |

Advanced Computational Modeling for Predicting Novel Biological Interactions (In Silico)

In silico methods are indispensable tools for accelerating drug discovery by predicting the biological interactions of compounds like (5-(4-Chlorophenyl)pyridin-3-yl)methanol. Future computational studies should employ advanced techniques such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) to gain a deeper understanding of its binding modes.

MD simulations can reveal the dynamic nature of the compound's interaction with a target protein, identifying key amino acid residues and the role of water molecules in the binding pocket. tandfonline.com These simulations help characterize the forces driving the interaction, such as electrostatic attraction and hydrogen bonding. tandfonline.com Docking studies, which have been successfully used for related 5-(4-chlorophenyl)furan derivatives to identify their binding site on tubulin, can be applied to screen large virtual libraries of potential targets for this compound. researchgate.net This approach can prioritize targets for subsequent experimental validation, saving considerable time and resources. These computational models can predict how structural modifications would affect binding affinity and selectivity, thus guiding the synthesis of more potent and specific analogs. nih.gov

Discovery of New Biological Targets and Pathways (In Vitro)

The structural motifs within this compound—a pyridine ring and a chlorophenyl group—are present in many bioactive molecules, suggesting a broad potential for therapeutic applications. nih.gov A significant number of FDA-approved pyridine-containing drugs function as kinase inhibitors, making this class of enzymes a primary area of investigation. rsc.org Future in vitro research should therefore include broad-panel kinase screening assays to identify specific kinases that are inhibited by this compound.

Beyond kinases, research on analogous structures provides clues to other potential targets. For example, derivatives of a similar compound have shown activity as aromatase inhibitors, a key target in hormone-dependent cancers. cdc.gov Other studies on related furan-based compounds have demonstrated potent inhibition of tubulin polymerization, a validated anticancer strategy. researchgate.net Therefore, cell-based assays focusing on cancer cell proliferation, apoptosis, and cell cycle arrest are warranted. researchgate.net Additionally, given the known anti-inflammatory properties of some pyridine derivatives, assays to evaluate the inhibition of inflammatory pathways are also a logical next step. researchgate.net

Table 2: Potential Biological Targets for Investigation

| Target Class | Rationale / Example from Related Compounds | Potential Therapeutic Area |

|---|---|---|

| Kinases | Pyridine is a common scaffold in FDA-approved kinase inhibitors. rsc.org | Oncology, Inflammatory Diseases |

| Tubulin | Novel 5-(4-chlorophenyl)furan derivatives inhibit tubulin polymerization. researchgate.net | Oncology |

| Aromatase (CYP19A1) | Derivatives of (4-Chlorophenyl)(pyridin-2-yl)methanol can inhibit aromatase. cdc.gov | Breast Cancer |

| Cytochrome P450 Enzymes | Related compounds interact with cytochrome P450, influencing drug metabolism. cdc.gov | Drug-Drug Interaction Studies |

| Microbial Enzymes | General biological activities of this class include antimicrobial effects. nih.gov | Infectious Diseases |

Development of Advanced Analytical Techniques for Complex Biological Matrices

To support preclinical and clinical studies, robust and sensitive analytical methods for quantifying this compound and its potential metabolites in complex biological matrices like plasma, urine, and tissue are essential. Future research in this area should focus on the development and validation of advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalysis of pharmaceuticals. nih.govnih.govresearchgate.net Method development would involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation techniques such as protein precipitation, liquid-liquid extraction, or more advanced methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) should be evaluated to ensure high recovery and minimal matrix effects. frontiersin.orgonlinepharmacytech.info The development of a validated LC-MS/MS assay, following FDA and EMA guidelines, would be crucial for accurate pharmacokinetic, toxicokinetic, and bioequivalence studies. nih.gov Such methods enable the precise measurement of drug concentrations, which is fundamental for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Design and Synthesis of Next-Generation Analogs with Tailored Biological Activities

Building upon the knowledge gained from computational modeling and in vitro screening, a key future direction is the rational design and synthesis of next-generation analogs of this compound. The pyridine scaffold is highly amenable to chemical modification, allowing for fine-tuning of its pharmacological properties. nih.gov

Structure-activity relationship (SAR) studies will be central to this effort. By systematically modifying different parts of the molecule—such as the position of the chloro substituent on the phenyl ring, introducing other functional groups, or altering the methanol (B129727) linker—researchers can probe how these changes affect potency, selectivity, and pharmacokinetic properties like metabolic stability and permeability. nih.gov For instance, studies have shown that replacing a phenyl ring with a pyridine ring can improve biological potency by several orders of magnitude. nih.gov The synthesis and evaluation of such analogs, guided by initial findings, could lead to the development of drug candidates with superior efficacy and safety profiles for specific therapeutic targets identified in earlier research phases. tandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.